molecular formula C25H23N3O4S2 B2489902 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide CAS No. 899963-56-5

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide

Cat. No.: B2489902
CAS No.: 899963-56-5
M. Wt: 493.6
InChI Key: KBVLHXKRXKJFJB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a benzyl group, and a morpholinosulfonyl group, which contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with COX enzymes, inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, PGE2, and prostacyclin . The compound’s derivatives, particularly those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, have shown the highest IC 50 values for COX-1 inhibition .

Biochemical Pathways

The inhibition of COX enzymes disrupts the biochemical pathway that leads to the production of thromboxane, PGE2, and prostacyclin . These molecules play a significant role in inflammation and pain signaling. Therefore, the compound’s action can lead to a reduction in inflammation and pain.

Pharmacokinetics

The compound’s derivatives have been evaluated for anti-inflammatory activity, suggesting potential bioavailability .

Result of Action

The result of the compound’s action is a reduction in inflammation. This is due to the inhibition of COX enzymes, which leads to a decrease in the production of molecules involved in inflammation and pain signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds

Preparation Methods

Chemical Reactions Analysis

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c29-24(20-10-12-21(13-11-20)34(30,31)27-14-16-32-17-15-27)28(18-19-6-2-1-3-7-19)25-26-22-8-4-5-9-23(22)33-25/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVLHXKRXKJFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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